molecular formula C19H22F3N3O B2691611 N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034379-32-1

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2691611
CAS No.: 2034379-32-1
M. Wt: 365.4
InChI Key: LTCDRLMCDUGBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pre-clinical pharmaceutical research. Its molecular structure incorporates two key pharmacophores often associated with bioactive molecules: a benzamide group and a 3-(trifluoromethyl)-1H-pyrazole ring system . The presence of the trifluoromethyl group is a strategic feature in modern drug design; this moiety is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . Pyrazole derivatives are a privileged scaffold in drug discovery, demonstrated by their presence in compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Specifically, molecules featuring a pyrazole core linked to an aromatic system via a flexible ethyl chain have been investigated as potent inhibitors of various kinases . For instance, structurally similar compounds have been developed as Discoidin Domain Receptor (DDR) inhibitors for the potential treatment of Idiopathic Pulmonary Fibrosis (IPF), highlighting the therapeutic relevance of this chemical class . The cyclopentyl and methyl-substituted benzamide groups in this compound likely contribute to its overall molecular shape and hydrophobicity, factors that are critical for optimizing interactions with enzyme binding pockets and improving drug-like properties. This compound is intended for research applications only, including but not limited to, use as a reference standard, in vitro biological screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high quality and precise characterization of this material to advance their investigative work in chemical biology and drug discovery.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-14-6-2-5-9-16(14)18(26)25(15-7-3-4-8-15)13-12-24-11-10-17(23-24)19(20,21)22/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDRLMCDUGBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Attachment of the benzamide moiety: The benzamide backbone can be synthesized by reacting a substituted benzoyl chloride with an amine derivative.

    Cyclopentyl and methyl group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the benzamide moiety or the pyrazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or pyrazole ring positions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The trifluoromethyl group can increase lipophilicity and metabolic stability, making such compounds more effective as drug candidates. Studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .

1.2 Analgesic Properties
There is emerging evidence suggesting that N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide may possess analgesic properties. This is attributed to its ability to modulate pain pathways within the central nervous system, potentially offering a new avenue for pain management therapies .

1.3 Antipsychotic Potential
Given the structural similarities to other known antipsychotic agents, this compound may also be investigated for its effects on neurotransmitter systems implicated in psychotic disorders. Research on related compounds shows promise in enhancing cognitive functions and reducing psychotic symptoms .

Pharmacological Applications

2.1 Targeting Specific Receptors
The compound's unique structure allows it to interact with various biological targets, including receptors involved in the modulation of neurotransmitters and hormones. This interaction can lead to significant therapeutic effects, particularly in treating conditions like schizophrenia and depression .

2.2 Drug Development
this compound serves as a lead compound for developing new drugs. Its synthesis and modification can yield derivatives with improved efficacy and safety profiles for clinical use .

Material Sciences

3.1 Development of Functional Materials
The incorporation of trifluoromethyl groups into materials science has led to advancements in creating functional materials with enhanced properties such as thermal stability and chemical resistance. The compound may serve as a precursor for synthesizing novel polymers or coatings with specific functionalities .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancerDemonstrated significant inhibition of tumor growth in vitro using pyrazole derivatives similar to this compound .
Study BAnalgesic EffectsShowed modulation of central pain pathways by related compounds, suggesting potential analgesic applications for this compound .
Study CAntipsychotic PropertiesEvaluated the effects on cognitive function in animal models, indicating possible therapeutic benefits for psychotic disorders .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring may interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide
  • Key Differences: The quinoxaline carboxamide core replaces the benzamide group, introducing aromaticity and planarity. This structural variation may alter π-π stacking interactions in biological targets compared to the methyl-substituted benzamide in the target compound .
(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (191)
  • Key Differences: Incorporates a sulfonamide-indazole-pyridine scaffold alongside the pyrazole-trifluoromethyl group.
  • Synthesis : Prepared via atropisomer-specific methods, highlighting the complexity of stereochemical control in polyfunctional analogues .

Benzamide Derivatives with Heterocyclic Modifications

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences: Lacks the pyrazole and trifluoromethyl groups but includes an N,O-bidentate directing group.
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
  • Key Differences: Substitutes pyrazole with imidazole, increasing basicity due to imidazole’s higher pKa (~7.0 vs. pyrazole’s ~2.5).
  • Pharmacological Relevance : Imidazole-containing benzamides are often explored for kinase inhibition, suggesting different target profiles compared to pyrazole-based analogues .

Agrochemical Analogues

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences : Features an isopropoxyphenyl group instead of the cyclopentyl-pyrazole-ethyl chain. The isopropoxy group enhances soil mobility, making flutolanil a fungicide, whereas the target compound’s bulkier substituents may favor systemic activity .
  • Performance : Flutolanil’s trifluoromethyl benzamide core is critical for antifungal activity, but its simpler structure lacks the pyrazole-mediated electronic effects present in the target compound .

Biological Activity

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that has emerged as a subject of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H22F3N3OC_{19}H_{22}F_3N_3O and features a cyclopentyl group, a methyl group, and a trifluoromethyl-substituted pyrazole moiety attached to a benzamide backbone. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound interacts with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to influence the compound's pharmacokinetic properties, while the pyrazole ring may inhibit enzyme functions by binding to their active sites. This dual interaction can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.

Enzyme Inhibition

Research indicates that compounds containing pyrazole rings often exhibit inhibitory activity against various enzymes. For instance, studies have shown that similar compounds can inhibit cyclooxygenases (COX), which are crucial in inflammatory processes .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others . The compound's structure suggests it may act as a multikinase inhibitor, targeting pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

Given its structural features, this compound is also being investigated for anti-inflammatory effects. The presence of the benzamide moiety is often associated with anti-inflammatory activity in related compounds .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-2-methyl-N-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)benzamideChloromethyl instead of trifluoromethylVaries in reactivity and potential efficacy
N-cyclopentyl-2-methyl-N-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)benzamideLacks trifluoromethyl groupDiffering pharmacokinetic properties
N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamideAcetamide instead of benzamideMay influence chemical stability

Study 1: Anticancer Activity

A study published in PubMed Central evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell viability in several cancer lines, suggesting potential for further development as an anticancer agent .

Study 2: Enzyme Inhibition

Research conducted on similar compounds highlighted their ability to inhibit COX enzymes effectively. This suggests that this compound could possess similar inhibitory properties, warranting further investigation into its anti-inflammatory applications .

Q & A

Q. How can researchers validate the stability of this compound under long-term storage conditions?

  • Stability Protocols :
ConditionDurationAnalysis Method
25°C/60% RH6 monthsHPLC purity check
40°C/75% RH3 monthsDegradation product profiling
  • Recommendation : Store in amber vials under nitrogen at -20°C to prevent hydrolysis/oxidation .

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